molecular formula C7H8N4 B3058981 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine CAS No. 933693-27-7

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Cat. No. B3058981
CAS RN: 933693-27-7
M. Wt: 148.17
InChI Key: HCRKZBHHMHKSFB-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, also known as IMPY, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner. In

Scientific Research Applications

Optical and Technological Applications

Compounds based on imidazo[4,5-c]pyridin-2-yl)methanamine demonstrate promising optical properties, such as tunable luminescence, significant quantum yields, and large Stokes’ shifts. These properties make them suitable for technological applications, including the development of materials with specific optical characteristics. For instance, the synthesis of tetradentate polyazines based on imidazo[1,5-a]pyridine has resulted in compounds with tuneable coordination motifs and strong halochromic effects, suggesting potential applications in various technological fields (Volpi et al., 2017).

Synthesis and Modification for Biomedical Applications

The structure of imidazo[4,5-c]pyridin-2-yl)methanamine allows for efficient synthesis and modification, offering a platform for the development of various derivatives with potential biomedical applications. Notably, the synthesis of imidazo[1,5-a]pyridine derivatives from specific starting materials, such as (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, has been optimized to achieve good yields and confirmed structures, indicating the compound's versatility and potential in drug synthesis and development (Mihorianu et al., 2010).

Catalysis and Material Science

The compound's derivatives have also been studied for their catalytic properties and material science applications. For instance, diiron(III) complexes of tridentate 3N ligands, including derivatives of imidazo[4,5-c]pyridin-2-yl)methanamine, have been explored as functional models for methane monooxygenases, highlighting their role in selective hydroxylation of alkanes and potential applications in catalysis and material science (Sankaralingam & Palaniandavar, 2014).

Antimicrobial and Antitubercular Activities

Derivatives of imidazo[4,5-c]pyridin-2-yl)methanamine have been synthesized and evaluated for their antimicrobial activities, with certain derivatives showing potent activity against a range of bacterial and fungal strains. This demonstrates the compound's potential as a scaffold for the development of new antimicrobial agents (Desai et al., 2012). Additionally, novel therapeutic agents based on the imidazo(4,5-b)pyridine nucleus, such as (1H, 3H) imidazo(4,5-b)pyridines, have been synthesized and evaluated as inhibitors of Lumazine synthase in M. tuberculosis, providing a new direction in the treatment of tuberculosis (Harer & Bhatia, 2015).

Future Directions

: Ambeed: (3H-IMIDAZO[4,5-C]PYRIDIN-2-YL)METHANAMINE : ChemicalBook: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine : Chemsrc: (3H-IMIDAZO[4,5-C]PYRIDIN-2-YL)METHANAMINE

properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKZBHHMHKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652843
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

CAS RN

933693-27-7
Record name 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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